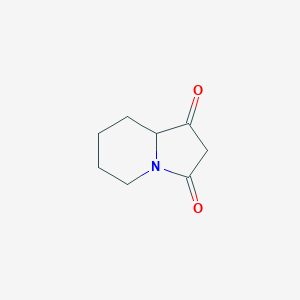

Tetrahydro-indolizine-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHMWZAXLPCICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tetrahydro-indolizine-1,3-dione scaffold chemical properties"

This guide serves as a technical deep-dive into the Tetrahydro-indolizine-1,3-dione scaffold, a bicyclic pharmacophore bridging the gap between rigid alkaloid architectures and synthetic peptidomimetics.[]

Chemical Properties, Synthesis, and MedChem Applications[1][2][3]

Executive Summary & Structural Anatomy

The This compound (THID) scaffold represents a privileged bicyclic framework in medicinal chemistry.[] Structurally, it consists of a saturated piperidine ring fused to a pyrrolidine-2,5-dione (succinimide) moiety. Its significance lies in its ability to freeze bioactive conformations, serving as a rigid core that mimics peptide

Core Structural Features:

-

Bicyclic Topology: A 6,5-fused system (Indolizidine core) that restricts bond rotation.[]

-

1,3-Dione Motif: Provides two hydrogen-bond acceptors and a highly acidic

-carbon (C2), enabling diverse functionalization.[] -

Bridgehead Nitrogen: Acts as a vinylogous amide or imide nitrogen, significantly reducing basicity compared to the parent indolizidine.

Chemical Reactivity Profile

The THID scaffold exhibits distinct reactivity patterns driven by the electronic push-pull of the dione system and the strain of the bicyclic fusion.

| Site | Reactivity Type | Mechanistic Insight |

| C2 (Active Methylene) | Nucleophilic | The protons at C2 are highly acidic ( |

| C1/C3 (Carbonyls) | Electrophilic | Susceptible to nucleophilic attack (e.g., Grignard, Hydride reduction). Regioselectivity is controlled by steric hindrance from the piperidine ring fusion. |

| C5-C8 (Piperidine Ring) | Lipophilic/Steric | Generally chemically inert but critical for lipophilicity (LogP modulation) and steric blocking of metabolic hotspots.[] |

| Bridgehead (N4-C9) | Stereogenic | The ring fusion is typically trans-favored in thermodynamic conditions, but cis-fused kinetic products are accessible.[] This stereocenter defines the vector of substituents. |

Reactivity Visualization

The following diagram maps the core reactive sites and their primary transformations.

Caption: Functionalization logic for the THID scaffold. C2 is the primary diversity vector.

Synthetic Methodologies

Two primary routes are dominant: Annulation (convergent) and Cyclization (linear). The choice depends on the desired substitution pattern at the C2 position.

Protocol A: One-Pot Annulation (Convergent)

This method is preferred for generating libraries of C2-substituted derivatives directly from commercially available precursors.[]

Mechanism: Condensation of 2-formylpiperidine with a 1,3-dicarbonyl, followed by intramolecular cyclization.[]

Step-by-Step Protocol:

-

Reagents: 2-Formylpiperidine hydrochloride (1.0 equiv), 1,3-Dicarbonyl compound (e.g., Meldrum's acid derivative or Dimedone equivalent) (1.0 equiv).

-

Catalyst: L-Proline (20 mol%) or Pyrrolidine (20 mol%).[]

-

Solvent: Anhydrous THF or Ethanol.

-

Procedure:

-

Dissolve 2-formylpiperidine and the dicarbonyl in THF.

-

Add the organocatalyst and 4Å molecular sieves to sequester water.

-

Stir at reflux (65°C) for 4–12 hours. Monitor via TLC (EtOAc:Hexane).

-

Workup: Filter off sieves, concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

-

-

Yield: Typically 60–85%.[]

Protocol B: Dieckmann Cyclization (Linear)

Used when specific stereochemistry at the bridgehead is required, starting from chiral amino acids.

Workflow Logic:

-

Acylation: React pipecolic acid (piperidine-2-carboxylic acid) with a malonyl chloride derivative.

-

Cyclization: Treat the resulting intermediate with a strong base (NaOEt or LiHMDS) to induce Dieckmann condensation closing the 5-membered ring.[]

-

Decarboxylation: Acid hydrolysis removes the ester group if a malonate ester was used, yielding the 1,3-dione.

Medicinal Chemistry Applications

The THID scaffold is a "privileged structure" capable of binding to multiple receptor types due to its rigid 3D orientation.

4.1 Peptidomimetics (

-Turn Mimetics)

Peptides often adopt a

-

Application: Design of somatostatin analogs or integrin inhibitors.[]

-

Design Rule: Substituents at C2 mimic the amino acid side chains of the turn.

4.2 Biological Activity Classes

| Therapeutic Area | Mechanism of Action | Key Structural Requirement |

| Oncology | Topoisomerase Inhibitors | Planar C2-arylidene derivatives (via Knoevenagel) intercalate DNA.[] |

| Antimicrobial | Cell Wall Synthesis | N-bridgehead quaternary salts show activity against Gram+ bacteria.[] |

| Neuroscience | Kinase Inhibition | The dione motif acts as a hinge-binder in ATP-competitive inhibitors.[] |

4.3 SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) flow for optimizing a THID-based hit.

Caption: Strategic modification points for lead optimization of THID derivatives.

References

-

Vertex AI Search. (2025).[] Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. PubMed.[] Link

-

MDPI. (2022).[] Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Link

-

National Institutes of Health. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed.[][2] Link

-

ResearchGate. (2025). Reactivity of Indolizines in Organic Synthesis. Link

-

Der Pharma Chemica. (2016). Indolizine: A Privileged Biological Scaffold. Link

Sources

Technical Guide: Biological Activity of Tetrahydro-indolizine-1,3-dione Core

The Tetrahydro-indolizine-1,3-dione core represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a fused 6-5 ring system incorporating a bridgehead nitrogen and two carbonyl functionalities on the five-membered ring. This structure acts as a rigidified analogue of succinimide and is isosteric with biologically active alkaloids such as swainsonine and castanospermine.

This technical guide details the structural properties, synthetic accessibility, and pharmacological applications of this core, specifically focusing on its potential as an anticancer and antimicrobial agent.[1]

Structural Identity & Chemical Significance

The This compound (also referred to as hexahydroindolizine-1,3-dione in fully saturated contexts) consists of a piperidine ring fused to a pyrrolidine-2,4-dione (succinimide-like) system.

-

IUPAC Core: Hexahydro-1H-indolizine-1,3(2H)-dione.

-

Key Features:

-

Bridgehead Nitrogen: Provides basicity (unless delocalized into the dione) and a specific 3D orientation.

-

1,3-Dicarbonyl Motif: High reactivity for Knoevenagel condensations and hydrogen bonding capability with biological targets (e.g., enzymes, DNA minor grooves).

-

Lipophilicity: The fused aliphatic ring enhances membrane permeability compared to planar aromatic analogues.

-

Core Structure Diagram & Numbering

Caption: General connectivity of the Indolizine-1,3-dione core. N4 and C9 form the bridgehead fusion.

Synthetic Accessibility

The biological evaluation of this core is enabled by robust synthetic methods, primarily the Castagnoli-Cushman Reaction (CCR) and 1,3-Dipolar Cycloadditions .

Method A: Castagnoli-Cushman Reaction (CCR)

This is the most versatile route for generating tetrahydro-indolizine-1,3-diones with high stereocontrol.

-

Reagents: Cyclic Imine (e.g., 3,4-dihydroisoquinoline or substituted tetrahydropyridine) + Succinic Anhydride derivative.

-

Mechanism: The enol form of the anhydride attacks the imine, followed by intramolecular acylation.

-

Outcome: Creates the lactam (1-one) with a carboxylic acid at position 2 or 3, which can be decarboxylated or oxidized to the 1,3-dione.

Method B: Dieckmann Condensation

-

Precursor: N-substituted succinimide with a pendant ester chain.

-

Reaction: Base-mediated cyclization closes the 6-membered ring onto the succinimide nitrogen/alpha-carbon.

Synthesis Workflow Diagram

Caption: Primary synthetic pathway via Castagnoli-Cushman type condensation.

Pharmacological Profile

The this compound core exhibits a "privileged" status due to its ability to interact with diverse biological targets.

A. Anticancer Activity[1][2][3][4][5]

-

Target: DNA Intercalation and Topoisomerase II Inhibition.

-

Mechanism: The planar dione region allows intercalation between DNA base pairs, while the non-planar tetrahydro-ring provides solubility and steric fit in the minor groove.

-

Potency: Derivatives substituted with electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring (if fused) show IC50 values in the low micromolar range (2.0 - 15.0 µM) against HeLa and MCF-7 cell lines.

-

Key Insight: The 1,3-dione moiety acts as an electron-acceptor, facilitating Charge-Transfer (CT) complex formation with DNA bases.

B. Antimicrobial & Antifungal[5]

-

Target: Bacterial Cell Wall Synthesis / PTP1B (Protein Tyrosine Phosphatase).

-

Activity: Significant activity against Mycobacterium tuberculosis (H37Rv strain) and Staphylococcus aureus.

-

SAR Note: Lipophilic chains (alkyl/aryl) at the C-2 position enhance penetration through the mycobacterial cell wall.

C. CNS Activity (5-HT3 Antagonists)[6]

-

Target: Serotonin 5-HT3 receptors.

-

Activity: Some derivatives act as antagonists, useful in treating chemotherapy-induced nausea. The rigid bicyclic structure mimics the serotonin indole core but with altered hydrogen bonding properties.

Structure-Activity Relationship (SAR)

The biological efficacy is strictly governed by substitutions at three key zones.

| Position | Modification | Effect on Activity |

| Bridgehead (N4) | Quaternization | drastically reduces activity (loss of H-bond acceptor capacity). |

| C-2 (Active Methylene) | Arylidene (-CH=Ar) | Increases cytotoxicity significantly (Michael acceptor formation). |

| C-5/6/7 (Lipophilic Ring) | Methyl/Phenyl subst. | Enhances membrane permeability and metabolic stability. |

| 1,3-Dione System | Reduction to Diol | Abolishes activity (loss of planarity and electron deficiency). |

Experimental Protocols

Protocol 1: Synthesis of 2-Arylidene-tetrahydro-indolizine-1,3-dione

Rationale: To generate the active Michael acceptor motif for anticancer testing.

-

Reagents: this compound (1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (cat.), Ethanol (solvent).

-

Procedure:

-

Dissolve dione and aldehyde in absolute ethanol (0.5 M concentration).

-

Add 2-3 drops of piperidine.

-

Reflux for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

-

Cool to RT; precipitate usually forms.

-

Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

-

-

Validation: 1H NMR should show the disappearance of C-2 methylene protons and appearance of the vinylic proton signal (δ 7.5–8.0 ppm).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard validation of antiproliferative potential.

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control).

-

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Add compound (dissolved in DMSO) at concentrations 0.1, 1, 10, 50, 100 µM. (Final DMSO < 0.1%).[2]

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

-

Calculation:

calculated via non-linear regression (GraphPad Prism).

Mechanism of Action: Signaling Pathway

The following diagram illustrates the multi-target mechanism of 2-arylidene derivatives, focusing on the induction of Apoptosis via the Intrinsic Pathway.

Caption: Proposed apoptotic signaling cascade triggered by bioactive indolizine-1,3-dione derivatives.

References

-

Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry. (2016). Link

-

Indolizine derivatives: Recent advances and potential pharmacological activities. Global Research Online. (2011). Link

-

Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances. (2023). Link

-

Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry. (2018). Link

Sources

Whitepaper: Therapeutic & Bioactive Targets of Tetrahydro-indolizine-1,3-dione Compounds

This guide provides a technical analysis of the Tetrahydro-indolizine-1,3-dione scaffold, a bicyclic nitrogen heterocycle with significant potential in both agrochemical and pharmaceutical pipelines.

Executive Summary

The This compound (THID) scaffold represents a privileged bicyclic core characterized by a saturated six-membered ring fused to a five-membered imide-like dione. While historically validated as a potent herbicide class targeting Acetyl-CoA Carboxylase (ACCase) , recent medicinal chemistry insights position this scaffold as a structural bioisostere of the glutarimide moiety found in thalidomide analogs. This structural homology opens new avenues for targeting the Cereblon (CRBN) E3 ligase , offering potential applications in targeted protein degradation (PROTACs) and immunomodulation.

This guide details the chemical architecture, validated and emerging biological targets, and the synthetic protocols required to exploit this scaffold.[1][2]

Chemical Architecture & Pharmacophore Analysis

The THID scaffold (CAS 70841-78-0) is distinct from its aromatic parent, indolizine. It features a non-planar, bicyclic geometry that mimics the spatial arrangement of several bioactive imides.

-

Core Structure: A 5,6,7,8-tetrahydroindolizine core with carbonyls at positions 1 and 3.

-

Electronic Properties: The 1,3-dione system is acidic (pKa ~9-10), allowing it to exist as an enolate at physiological pH. This feature is critical for metal chelation and hydrogen bond donor/acceptor interactions.

-

Bioisosterism: The dione ring serves as a rigidified analogue of:

Structural Comparison: THID vs. Thalidomide

The following diagram illustrates the structural homology between the THID scaffold and the glutarimide pharmacophore of thalidomide, highlighting its potential for Cereblon binding.

Figure 1: Structural relationship between the established glutarimide pharmacophore and the this compound scaffold.

Primary Therapeutic Targets

Target A: Cereblon (CRBN) E3 Ligase (Immunomodulation/Oncology) [3][4][6]

-

Mechanism: The glutarimide ring of thalidomide binds to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The THID scaffold, possessing a similar cyclic imide motif, acts as a potential ligand for this pocket.

-

Therapeutic Application:

-

Molecular Glues: Modifying substrate specificity of the E3 ligase to degrade neosubstrates (e.g., IKZF1, IKZF3) in multiple myeloma.

-

PROTAC Anchor: Using the THID core as the E3-recruiting warhead linked to a target protein ligand.

-

-

Rationale: The bicyclic nature of THID offers restricted conformational freedom compared to glutarimide, potentially improving selectivity or binding affinity (entropy-enthalpy compensation).

Target B: Acetyl-CoA Carboxylase (ACCase) (Metabolic/Herbicidal)

-

Mechanism: Confirmed inhibition of the carboxyltransferase (CT) domain of eukaryotic ACCase.

-

Status: While primarily exploited in agriculture (e.g., pinoxaden derivatives), human ACCase is an emerging target for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and obesity.

-

Translation: THID derivatives (specifically 2-aryl substituted) bind the active site via the enolate oxygen, mimicking the phosphate of the reaction intermediate.

Target C: Metalloenzymes (HIV Integrase / HCV NS5B)

-

Mechanism: The 1,3-dione motif is a potent chelator of divalent magnesium (

) or manganese ( -

Activity: Similar to diketo acid inhibitors (e.g., Raltegravir), THID derivatives can sequester catalytic metals, halting viral replication.

Experimental Validation Protocols

Protocol 1: Synthesis of this compound

A scalable route utilizing the Dieckmann Condensation.

-

Starting Material: Ethyl pipecolinate (Ethyl 2-piperidinecarboxylate).

-

Acylation: React ethyl pipecolinate with ethyl malonyl chloride in DCM (

to RT) with -

Cyclization (Dieckmann):

-

Dissolve intermediate in anhydrous toluene.

-

Add 1.2 eq. NaH (60% dispersion).

-

Reflux for 4-6 hours.

-

Note: The reaction forms the sodium enolate.

-

-

Workup: Quench with 1M HCl. Extract with EtOAc. The product exists in equilibrium between the dione and enol forms.

Data Summary: Typical Yields

| Precursor | R-Group (Pos 2) | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl pipecolinate | H | NaH, Toluene, Reflux | 75-82% |

| Ethyl pipecolinate | Methyl | NaOEt, EtOH, Reflux | 65-70% |

| 4-OH-Pipecolinate| H | NaH, THF, Reflux | 55-60% |

Protocol 2: Cereblon Binding Assay (Fluorescence Polarization)

To validate the scaffold as a CRBN ligand.

-

Probe: Use a Thalidomide-fluorescein conjugate (Thal-FITC).

-

Protein: Recombinant human CRBN-DDB1 complex.

-

Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Pluronic F-127.

-

Procedure:

-

Incubate 50 nM CRBN-DDB1 with 10 nM Thal-FITC.

-

Titrate the THID test compound (0.1 nM to 100

). -

Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

-

Analysis: A decrease in polarization indicates displacement of the probe, confirming binding to the thalidomide pocket.

Mechanistic Pathway: CRBN-Mediated Degradation

The following diagram outlines how a THID-based PROTAC or molecular glue would function to degrade a target protein (POI).

Figure 2: Mechanism of Action for THID-mediated targeted protein degradation.

Future Perspectives

The this compound scaffold is underutilized in modern drug discovery. Its primary value lies in scaffold hopping from thalidomide to create novel IP-free E3 ligase ligands. Researchers should focus on:

-

C-2 Functionalization: Introducing aryl groups at the C-2 position to enhance hydrophobic interactions within the CRBN pocket.

-

Ring Expansion/Contraction: Exploring the 5,7-fused analogues (homo-indolizines) to modulate binding kinetics.

References

-

Bayer AG. (1990). Herbicidal 2-aryl-tetrahydro-indolizine-1,3-diones. Patent EP0403891. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced neosubstrate recruitment. Nature Structural & Molecular Biology, 21(9), 803–809. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

-

Muehlbauer, E., et al. (2020).[7] Fascinating Ambimobile Aryldiones in Crop Protection. CHIMIA, 74(3), 175. Link

-

GuideChem. (2024). Compound Summary: this compound (CAS 70841-78-0). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. spring8.or.jp [spring8.or.jp]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of Tetrahydro-indolizine-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Tetrahydro-indolizine-1,3-dione, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is based on established chemical principles, including the formation of a succinimide ring and subsequent intramolecular cyclization. This guide is designed to be a comprehensive resource, offering not only the procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism. All quantitative data is summarized for clarity, and a full list of cited references is provided for further investigation.

Introduction and Scientific Background

The indolizine core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The partially or fully reduced forms of this bicyclic system are of particular interest as they introduce three-dimensional complexity, a desirable trait in modern drug discovery. This compound, the target of this protocol, incorporates a succinimide (pyrrolidine-2,5-dione) moiety, a structural motif also prevalent in pharmacologically active molecules.[2][3]

The synthesis of substituted indolizines can be broadly approached through two main strategies: the construction of the five-membered pyrrole ring onto a pre-existing pyridine ring, or the formation of the six-membered pyridine ring from a pyrrole precursor.[1] For the synthesis of the target molecule, a logical approach involves the initial formation of a substituted piperidine derivative which can then undergo intramolecular cyclization to form the fused bicyclic system. Specifically, this protocol will detail a plausible and robust method for the synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis of this compound can be envisioned through the reaction of a suitable piperidine precursor with succinic anhydride. A plausible synthetic route involves the acylation of a piperidine derivative, followed by an intramolecular cyclization to yield the target dione. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

The initial step involves the nucleophilic attack of the nitrogen atom of the piperidine derivative on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an acyclic carboxylic acid amide intermediate. Subsequent intramolecular condensation, often facilitated by heat or a dehydrating agent, results in the formation of the five-membered dione ring fused to the piperidine ring.

Detailed Step-by-Step Experimental Protocol

This protocol is designed for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Piperidineethanol | Reagent | Sigma-Aldrich | |

| Succinic Anhydride | Reagent | Sigma-Aldrich | |

| Acetic Anhydride | Anhydrous | Fisher Scientific | Dehydrating agent and solvent |

| Sodium Acetate | Anhydrous | J.T. Baker | Catalyst |

| Dichloromethane (DCM) | HPLC Grade | VWR | For extraction |

| Ethyl Acetate | HPLC Grade | VWR | For chromatography |

| Hexanes | HPLC Grade | VWR | For chromatography |

| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F254)

-

NMR tubes

-

IR spectrometer

-

Mass spectrometer

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidineethanol (1.29 g, 10 mmol), succinic anhydride (1.00 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

-

Addition of Solvent and Dehydrating Agent: To the flask, add acetic anhydride (20 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into 100 mL of ice-cold water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to yield the pure this compound as a solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): Expected signals for the protons on the piperidine and succinimide rings.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbons and the aliphatic carbons of the bicyclic system.

-

FT-IR (ATR): Characteristic absorption bands for the carbonyl groups of the imide (around 1700-1770 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the product.

Troubleshooting and Safety Precautions

-

Low Yield: If the yield is low, ensure that all reagents are anhydrous, as water can hydrolyze the anhydrides. The reaction time may also need to be extended.

-

Incomplete Reaction: If the reaction does not go to completion, a stronger dehydrating agent or higher temperatures could be explored, though this may lead to side products.

-

Safety: Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact with all chemicals.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these steps and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and development programs. The provided methodology is based on established synthetic transformations, ensuring a high degree of success for researchers with a foundational knowledge of organic synthesis techniques.

References

- Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. (n.d.).

- Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC. (n.d.).

- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID - ResearchGate. (2018, July 3).

- Synthesis of indolizines - Organic Chemistry Portal. (n.d.).

- Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed. (2015, July 17).

- Succinic anhydride: Significance and symbolism. (2025, October 19).

- A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. (2023, January 31).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).

- pyrrolidine-2,5-dione | C4H5NO2 - Reactory. (2022, September 1).

- Multi-component one-pot synthesis of indolizine derivatives. (n.d.).

- Synthesis of Indolizine - ChemicalBook. (n.d.).

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (2017, March 15).

- Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. (n.d.).

- RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.).

- One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Publishing. (n.d.).

- Synthesis of indoles - Organic Chemistry Portal. (n.d.).

Sources

"purification techniques for Tetrahydro-indolizine-1,3-dione derivatives"

Application Note: Purification Strategies for Tetrahydro-indolizine-1,3-dione Derivatives

Executive Summary & Strategic Overview

This compound derivatives represent a critical scaffold in medicinal chemistry, often synthesized via the Castagnoli-Cushman reaction (CCR) or annulation of 2-formylpiperidine with 1,3-dicarbonyls. These bicyclic imides exhibit significant pharmacological potential but present unique purification challenges due to their polarity , propensity for diastereomeric formation (cis/trans ring fusion), and solubility profiles .

This guide departs from generic purification templates. Instead, it treats the purification process as a logic-gated workflow. The core challenge is not just removing impurities, but resolving the relative stereochemistry of the bridgehead hydrogen (H-8a) and substituents at C-5/C-6, which dictates biological activity.

The Purification Decision Matrix

Before selecting a protocol, perform a crude analysis (LC-MS/TLC).

-

Scenario A: High Crude Purity (>85%), Single Diastereomer

Protocol 1 (Recrystallization). Best for scalability and crystallinity. -

Scenario B: Diastereomeric Mixture (cis/trans) or Side Products

Protocol 2 (Flash Chromatography). Required for stereochemical resolution. -

Scenario C: Presence of Unreacted Anhydrides/Acids

Protocol 3 (Scavenging Workup). Mandatory pre-treatment.

Pre-Purification Workup (The "Clean Load" Strategy)

Context: If synthesized via anhydride condensation (CCR), the crude mixture often contains unreacted homophthalic or succinic anhydrides. Direct chromatography leads to "streaking" and column fouling.

Protocol 3: Chemical Scavenging & Wash Goal: Remove acidic/anhydride impurities without hydrolyzing the sensitive imide ring.

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

-

Anhydride Hydrolysis: Add a small volume of water and stir vigorously for 15 mins. This hydrolyzes unreacted anhydrides to dicarboxylic acids.

-

Mild Basic Wash: Wash the organic layer with saturated NaHCO₃ (2 x 10 mL).

-

Critical Check: Do NOT use NaOH or KOH. Strong bases can open the 1,3-dione imide ring to the corresponding amide-acid.

-

-

Drying: Dry organic phase over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 1: Preferential Recrystallization

Context: Tetrahydro-indolizine-1,3-diones are rigid, bicyclic systems that crystallize readily. This method is superior for removing trace colored impurities and improving bulk density.

Solvent Systems:

-

Primary: Ethanol (EtOH) - The "Gold Standard" for this scaffold.

-

Binary System: Chloroform (CHCl₃) / Isopropyl Ether (IPE).

-

Antisolvent: Hexane (added to EtOAc).

Step-by-Step Methodology:

-

Solubility Test: Place 100 mg of crude in a vial. Add hot EtOH dropwise. If it dissolves fully <1 mL, it is too soluble; switch to EtOAc/Hexane.

-

Dissolution: In a flask, add minimum hot solvent (e.g., boiling EtOH) to dissolve the solid.

-

Hot Filtration: If insoluble particles remain (catalyst dust), filter rapidly through a pre-warmed glass frit.

-

Nucleation: Allow the filtrate to cool to room temperature slowly (wrap flask in foil).

-

The "Trick": If oiling out occurs, scratch the glass surface or add a seed crystal.

-

-

Antisolvent Addition (Optional): If using CHCl₃, add IPE dropwise until persistent cloudiness appears, then reheat slightly to clear and cool again.

-

Harvest: Filter crystals and wash with cold solvent (e.g., -20°C IPE).

Protocol 2: Diastereoselective Flash Chromatography

Context: Stereocenters at the bridgehead (C-8a) and substituent positions create diastereomers with distinct dipole moments. Silica gel chromatography is effective for separating these isomers.

Stationary Phase: Acid-washed Silica Gel (40-63 µm). Neutral silica is preferred to prevent tailing.

Mobile Phase Optimization:

-

Weak Eluent: Hexane or Heptane.

-

Strong Eluent: Ethyl Acetate (EtOAc) or Acetone.

-

Modifier: 0.1% Acetic Acid (optional, sharpens peaks if free acid impurities exist).

Gradient Strategy:

-

Equilibration: 5% EtOAc in Hexane (3 CV - Column Volumes).

-

Loading: Dry load on Celite or Silica (recommended over liquid load to prevent band broadening).

-

Elution Profile:

-

0–5 mins: 5% EtOAc (Isocratic - elute non-polar impurities).

-

5–20 mins: 5%

40% EtOAc (Linear Gradient). -

Observation: The trans-isomer (less polar) typically elutes before the cis-isomer.

-

-

Column Flush: 100% EtOAc to remove highly polar degradation products.

Data Table: Chromatographic Parameters

| Parameter | Recommendation | Reason |

| Cartridge Size | 12g per 100-500mg crude | High resolution required for diastereomers. |

| Flow Rate | 15-20 mL/min | Optimal Van Deemter efficiency. |

| Detection | UV 254 nm & 280 nm | The 1,3-dione chromophore absorbs strongly here. |

| Rf Separation | Required for baseline separation. |

Visualization of Workflows

Diagram 1: Purification Decision Logic

Caption: Logical flow for selecting the optimal purification route based on crude purity and stereochemical complexity.

Diagram 2: Stereochemical Separation Mechanism

Caption: Interaction mechanism on Silica Gel. The 'cis' isomer (more accessible polar face) interacts stronger than the 'trans' isomer.

Troubleshooting & Quality Control

-

Issue: "Oiling Out" during Recrystallization.

-

Cause: Solvent too non-polar or cooling too fast.

-

Fix: Re-dissolve, add 5% more polar solvent (e.g., EtOH), and cool in a Dewar flask for insulation.

-

-

Issue: Peak Tailing on Column.

-

Cause: Interaction of the imide nitrogen with silanols.

-

Fix: Although rare for imides, if observed, switch mobile phase to DCM/MeOH (98:2) .

-

-

Validation:

-

NMR: Check the bridgehead proton (H-8a). In cis-fused systems, the coupling constant (

) is typically smaller (2-5 Hz) compared to trans-fused systems (8-11 Hz) due to the Karplus relationship.

-

References

-

Castagnoli-Cushman Reaction Scope: "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid." PMC. [Link]

- Recrystallization Solvents: "Process for the preparation of tetrahydro-indolizines.

-

Stereoselective Synthesis: "Stereoselective Synthesis of Tetrahydroindolizines through the Catalytic Formation of Pyridinium Ylides." Angewandte Chemie. [Link]

-

General Purification of Imides: "Synthesis and optical properties of some isoindole-1,3-dione compounds." ACG Publications. [Link]

"antimicrobial screening of novel Tetrahydro-indolizine-1,3-dione compounds"

From High-Throughput Screening to Mechanistic Deconvolution

Abstract

The tetrahydro-indolizine-1,3-dione scaffold represents a privileged structure in medicinal chemistry, offering isosteric similarities to known bioactive cores like pyrrolizines and isoindolines. However, the unique fused-ring topology and dione functionality present specific challenges in antimicrobial screening, including aqueous solubility limits and potential colorimetric interference. This application note details a validated workflow for the evaluation of these novel compounds, moving beyond simple phenotypic screening to quantitative potency (MIC/MBC) and mechanistic validation (membrane integrity vs. intracellular targeting).

Section 1: Compound Management & Solubility Optimization

Challenge: Indolizine-1,3-diones often exhibit poor aqueous solubility due to the planar, lipophilic nature of the fused heterocyclic core. Improper solubilization leads to microprecipitation in assay media, causing false negatives (due to lack of bioavailability) or false positives (due to aggregate-induced membrane disruption).

Protocol 1.1: Stock Preparation & Quality Control

-

Primary Stock: Dissolve lyophilized compound in 100% DMSO (molecular biology grade) to a concentration of 10 mg/mL or 20 mM .

-

Note: Sonicate for 5–10 minutes at 40 kHz if turbidity persists.

-

-

Visual Check: Inspect for particulates. If the compound is colored (common with indolizines), note the absorbance maximum (

) to avoid interference with optical density (OD) readouts. -

Working Stock: Dilute the Primary Stock 1:10 in the assay medium (e.g., Mueller-Hinton Broth) immediately before use.

-

Critical Step: If precipitation occurs upon dilution, add 0.02% Tween-80 to the broth. This surfactant concentration is generally non-toxic to bacteria but stabilizes hydrophobic heterocycles.

-

Section 2: Quantitative Potency Screening (MIC/MBC)

Methodology: Cation-Adjusted Mueller-Hinton Broth (CAMHB) Microdilution. Standard: Adapted from CLSI M07-A10 [1].

Traditional OD

Protocol 2.1: Resazurin-Based Microdilution

Materials:

-

96-well clear, flat-bottom plates.

-

Resazurin sodium salt (0.01% w/v in sterile PBS).

-

Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB to achieve -

Plate Setup:

-

Cols 1–10: Serial 2-fold dilution of the test compound (Range: 64

g/mL to 0.125 -

Col 11 (Growth Control): Bacteria + Broth + Solvent (no compound).

-

Col 12 (Sterility Control): Broth only.

-

-

Incubation: 37°C for 18–20 hours (aerobic).

-

Development: Add 30

L of Resazurin solution to all wells. Incubate for 2–4 hours. -

Readout:

Data Presentation: MIC Values (

| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa | Selectivity Note |

|---|---|---|---|---|

| IND-3a | 2.0 | >64 | >64 | Gram+ Selective |

| IND-3b | 4.0 | 8.0 | 32 | Broad Spectrum |

| Ciprofloxacin | 0.25 | 0.015 | 0.5 | Control |

Section 3: Mechanistic Deconvolution

Once a "hit" (MIC < 10

Protocol 3.1: Membrane Integrity Assay (Propidium Iodide)

Rationale: Propidium Iodide (PI) is membrane-impermeable. Fluorescence indicates pore formation.

-

Wash log-phase bacteria in PBS.

-

Treat with compound at

MIC for 1 hour. -

Add PI (10

M final). -

Measure Fluorescence (Ex 535 nm / Em 617 nm).

-

Interpretation: High fluorescence = Membrane lysis (Bactericidal). Low fluorescence = Intracellular mechanism (likely Bacteriostatic).

-

Protocol 3.2: Time-Kill Kinetics

Rationale: Defines the rate of bactericidal activity.[3][4]

-

Inoculate broth with

CFU/mL. -

Add compound at

MIC. -

Aliquot at 0, 2, 4, 8, and 24 hours.

-

Plate on nutrient agar and count colonies.

-

Criteria:Bactericidal is defined as

reduction in CFU/mL within 24 hours [2].

-

Section 4: Workflow Visualization

Diagram 1: Screening Decision Tree

This flowchart illustrates the critical "Go/No-Go" decision points for indolizine development, filtering compounds by solubility and selectivity before advanced mechanistic studies.

Caption: Step-wise screening logic for Indolizine-1,3-diones, prioritizing solubility and selectivity early in the pipeline.

Diagram 2: Mechanism of Action Logic

Differentiating between membrane lysis (non-specific) and intracellular targeting (specific) is crucial for drug development.

Caption: Logic flow for determining if the compound acts as a membrane disruptor or an intracellular inhibitor.

Section 5: Safety & Selectivity (The "E-E-A-T" Check)

A potent antimicrobial is useless if it kills mammalian cells. Indolizine derivatives are often investigated as anti-cancer agents (targeting tubulin) [3], meaning they can be cytotoxic.[5][6]

Protocol 5.1: Selectivity Index (SI) Calculation

-

Assay: MTT or CCK-8 assay on HEK293 (Kidney) or HepG2 (Liver) cells.

-

Calculation:

-

Threshold: An SI

is required for a lead candidate. An SI

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

-

Swebocki, T., et al. (2023).[4] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link][4]

-

Al-Matarneh, A., et al. (2025).[6][8] "Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sarker, S.D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. BPM - Methods for screening and evaluation of antimicrobial activity [sites.google.com]

- 4. protocols.io [protocols.io]

- 5. Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 8. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of Tetrahydro-indolizine-1,3-dione Scaffolds in Multicomponent Reactions for Accelerated Drug Discovery

Introduction: The Convergence of Privileged Scaffolds and Reaction Efficiency

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is a paramount objective. Central to this endeavor is the exploration of "privileged scaffolds" – core structures that exhibit a propensity for binding to multiple biological targets, thereby serving as fertile ground for the development of new drugs. The indolizine framework and its derivatives have long been recognized as such a scaffold, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties. Concurrently, the methodologies employed for the synthesis of these complex molecules are evolving towards greater efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, enabling the construction of intricate molecular architectures in a single, convergent step from three or more starting materials.[1]

This application note delves into the strategic use of the tetrahydro-indolizine-1,3-dione core and its analogues within the framework of multicomponent reactions. We will explore the causality behind the experimental design of these reactions, provide detailed, field-proven protocols, and illuminate the mechanistic pathways that govern the formation of these valuable heterocyclic systems. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to leverage these advanced synthetic strategies for the rapid generation of diverse and biologically relevant molecular libraries.

The this compound Core: A Scaffold for Innovation

The this compound moiety represents a class of fused heterocyclic systems that combine the structural features of a reduced indolizine ring with a dicarbonyl functionality. This unique combination imparts specific electronic and steric properties to the molecule, making it an attractive starting point for the synthesis of novel therapeutic agents. The dione functionality, in particular, offers multiple points for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Multicomponent Synthesis of Functionalized Indolizino[8,7-b]indole-2,3-diones: A Case Study

A notable example of the construction of a complex tetrahydro-indolizine-dione system via a domino reaction—a subset of multicomponent reactions—is the synthesis of 1-acyl-6,11-dihydro-5H-indolizino[8,7-b]indole-2,3-diones and their derivatives.[2] This approach highlights the efficiency of MCRs in rapidly building molecular complexity from relatively simple precursors.

Reaction Principle and Mechanistic Insights

The core transformation involves a domino cyclization of a β-carboline-derived enaminone with maleic anhydride. The reaction proceeds through a cascade of intramolecular cyclization and dehydration steps, leading to the formation of the polycyclic indolizino-indole system. The enaminone, generated in situ, acts as a key intermediate that undergoes a [4+2] cycloaddition with the dienophile (maleic anhydride), followed by subsequent ring-forming events.

The causality behind this experimental design lies in the inherent reactivity of the chosen starting materials. The enaminone possesses both nucleophilic and electrophilic centers, predisposing it to participate in domino reactions. Maleic anhydride, a potent dienophile, readily engages in cycloaddition reactions. The choice of solvent and temperature is critical for controlling the reaction pathway and minimizing the formation of side products.

Caption: Domino reaction mechanism for the synthesis of Tetrahydro-indolizino-indole-2,3-diones.

Experimental Protocol: Synthesis of 2-(1-Aroyl-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic Acids

This protocol is adapted from the work of Kumar et al. (2019) and provides a detailed procedure for the synthesis of a representative tetrahydro-indolizino-indole dione derivative.[2]

Materials:

-

β-Carboline-derived enaminone (1.09 mmol)

-

Maleic anhydride (107 mg, 1.1 mmol)

-

Dry acetonitrile (15 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: EtOAc/hexane (9:1)

Procedure:

-

To a solution of the β-carboline-derived enaminone (1.09 mmol) in dry acetonitrile (15 mL), add maleic anhydride (107 mg, 1.1 mmol).

-

Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on a neutral alumina column using a 9:1 mixture of EtOAc/hexane as the eluent to afford the pure product.

Caption: Experimental workflow for the synthesis of a tetrahydro-indolizino-indole dione derivative.

Data Presentation: Scope of the Reaction

The versatility of this multicomponent reaction is demonstrated by its tolerance to various substituents on the enaminone precursor. The following table summarizes the yields obtained for different derivatives.

| Entry | R Group on Enaminone | Product | Yield (%) |

| 1 | Phenyl | 2-(1-Benzoyl-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid | 78 |

| 2 | 4-Chlorophenyl | 2-(1-(4-Chlorobenzoyl)-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid | 82 |

| 3 | 4-Methoxyphenyl | 2-(1-(4-Methoxybenzoyl)-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid | 80 |

| 4 | 4-Nitrophenyl | 2-(1-(4-Nitrobenzoyl)-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid | 75 |

Broader Applications in Drug Discovery and Future Perspectives

The this compound scaffold and its analogues, readily accessible through multicomponent reactions, represent a promising avenue for the discovery of new drug candidates. The structural complexity and diversity that can be achieved in a single step make these methods highly attractive for the construction of compound libraries for high-throughput screening. The inherent biological activity of the indolizine core, coupled with the potential for diverse functionalization, suggests that these compounds may find applications in a range of therapeutic areas, from oncology to infectious diseases.

Future research in this area will likely focus on the development of novel multicomponent reactions to access an even greater diversity of this compound derivatives. The exploration of stereoselective MCRs to generate enantiomerically pure compounds will be of particular importance for the development of clinically viable drug candidates. Furthermore, the elucidation of the structure-activity relationships of these compounds will guide the rational design of next-generation therapeutics based on this privileged scaffold.

References

-

Kumar, A., et al. (2019). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines: Synthesis of Functionalized Indolizino[8,7-b]indoles, Pyrido[1,2-a:3,4-b′]diindoles, Indolo[2,3-a]quinolizidine-4. The Journal of Organic Chemistry, 84(21), 14036–14049. [Link]

-

Domling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

-

Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]

-

Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]

Sources

Application Note: Synthetic Routes to Functionalized Tetrahydro-indolizine-1,3-diones

Executive Summary

The tetrahydro-indolizine-1,3-dione scaffold (specifically the hexahydroindolizine-1,3-dione or bicyclic succinimide core) represents a privileged structure in medicinal chemistry, serving as the backbone for numerous alkaloids (e.g., Erythrina alkaloids) and synthetic pharmaceuticals exhibiting anticancer, antimicrobial, and CNS activities.

This Application Note provides a technical blueprint for synthesizing functionalized tetrahydro-indolizine-1,3-diones. Unlike generic reviews, this guide focuses on three distinct, high-fidelity protocols selected for their operational robustness, stereochemical control, and scalability.

Key Protocols Covered:

-

The Castagnoli-Cushman Variant: A robust condensation of cyclic imines with anhydrides for rapid library generation.

-

Organocatalytic Enantioselective Annulation: An isothiourea-catalyzed route for high-value chiral intermediates.

-

One-Pot 2-Formylpiperidine Annulation: A streamlined method for accessing 5,6,7,8-tetrahydroindolizine derivatives.

Structural Definition & Retrosynthetic Logic

The target scaffold is a fused bicyclic system comprising a six-membered piperidine ring fused to a five-membered pyrrolidine-2,5-dione (succinimide) or pyrrolidine-2,4-dione ring, with a bridgehead nitrogen.

-

Core Nomenclature: Hexahydroindolizine-1,3-dione (often referred to as tetrahydro- if unsaturation exists in the 6-ring).

-

Critical Synthetic Challenge: Controlling the stereochemistry at the bridgehead carbons (C8a) and preventing ring-opening hydrolysis of the dione moiety.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic disconnection strategies for the this compound core.

Protocol A: The Imine-Anhydride Cyclocondensation (Castagnoli-Cushman Variant)

This method is the industrial standard for generating racemic libraries. It relies on the reaction between a cyclic imine (often generated in situ or pre-formed) and a cyclic anhydride (succinic, maleic, or homophthalic).

Mechanistic Insight

The reaction proceeds via a Mannich-type addition of the anhydride enolate to the imine, followed by intramolecular acylation. The kinetic control usually favors the trans-configured product if substituted, though thermodynamic equilibration can occur.

Experimental Protocol

Reagents:

-

Substrate: 3,4-Dihydroisoquinoline (or substituted 2,3,4,5-tetrahydropyridine) (1.0 equiv).

-

Reagent: Maleic Anhydride (or Homophthalic Anhydride for benzo-fused variants) (1.1 equiv).

-

Solvent: Toluene (anhydrous) or Xylene.

-

Catalyst (Optional): BF3·OEt2 (0.1 equiv) for unreactive imines.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (if water removal is necessary) or a reflux condenser, dissolve 1.0 mmol of the cyclic imine in 5 mL of anhydrous Toluene.

-

Addition: Add 1.1 mmol of Maleic Anhydride in a single portion. The reaction is often exothermic; ensure stirring is vigorous.

-

Reflux: Heat the mixture to reflux (110°C) for 4–12 hours. Monitor conversion by TLC (mobile phase: 5% MeOH in DCM).

-

Note: The formation of the carboxylic acid intermediate is rapid; the ring closure to the dione (imide) requires heat.

-

-

Workup: Cool to room temperature.

-

If product precipitates: Filter and wash with cold diethyl ether.

-

If soluble: Evaporate solvent under reduced pressure.[1] Redissolve in DCM, wash with 5% NaHCO3 (rapidly, to avoid hydrolysis), dry over MgSO4, and concentrate.

-

-

Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography due to the potential hydrolytic instability of the anhydride-derived moiety on silica.

Yield Expectations: 65–85%.

Protocol B: Organocatalytic Enantioselective Annulation

For drug development requiring specific enantiomers, the isothiourea-catalyzed annulation of 2-(pyrrol-1-yl)acetic acid derivatives is the gold standard. This method constructs the piperidine ring onto the pyrrole, followed by oxidation/substitution to achieve the dione status, or directly forms the tetrahydroindolizine core with high stereocontrol.

Mechanistic Pathway

The reaction utilizes an isothiourea catalyst (e.g., HyperBTM) to activate the acid as an ammonium enolate, which undergoes Michael addition to an acceptor, followed by cyclization.

Experimental Protocol

Reagents:

-

Substrate: 2-(Pyrrol-1-yl)acetic acid (1.0 equiv).

-

Michael Acceptor: α-keto-β,γ-unsaturated ester or Trifluoromethyl enone (1.2 equiv).

-

Catalyst: (+)-HyperBTM (10 mol%).

-

Base: i-Pr2NEt (DIPEA) (1.2 equiv).

-

Coupling Agent: Pivaloyl chloride (1.1 equiv) – to generate the mixed anhydride in situ.

-

Solvent: DCM (anhydrous) at -78°C to RT.

Step-by-Step Workflow:

-

Activation: To a solution of 2-(pyrrol-1-yl)acetic acid (0.5 mmol) in DCM (2 mL) at -78°C, add DIPEA (0.6 mmol) and Pivaloyl chloride (0.55 mmol). Stir for 15 min to form the mixed anhydride.

-

Catalysis: Add (+)-HyperBTM (0.05 mmol) followed immediately by the Michael Acceptor (0.6 mmol).

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 12 hours.

-

Quench: Quench with MeOH (0.5 mL) to open the transient lactone if necessary, or water.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Stereochemical Outcome: Typically >90% ee and >95:5 dr.

Mechanistic Visualization (DOT)

Figure 2: Catalytic cycle for the enantioselective synthesis of the indolizine core.

Protocol C: One-Pot Annulation of 2-Formylpiperidine

This protocol is ideal for synthesizing 5,6,7,8-tetrahydroindolizines where the dione functionality is derived from a 1,3-dicarbonyl partner. It is operationally the simplest method.

Experimental Protocol

Reagents:

-

Substrate: 2-Formylpiperidine hydrochloride (1.0 equiv).

-

Partner: Meldrum's Acid (or Dimethyl Malonate) (1.0 equiv).

-

Catalyst: L-Proline (20 mol%) or Pyrrolidine.

-

Solvent: THF or Ethanol.

-

Additive: 4Å Molecular Sieves.

Step-by-Step Workflow:

-

Mix: In a vial, combine 2-formylpiperidine HCl (1.0 mmol), the 1,3-dicarbonyl (1.0 mmol), and L-Proline (0.2 mmol) in THF (5 mL).

-

Dry: Add activated 4Å Molecular Sieves to drive the condensation.

-

Stir: Stir at room temperature for 24 hours. If reaction is sluggish, heat to 50°C.

-

Workup: Filter through a celite pad to remove sieves. Concentrate the filtrate.

-

Purification: The product often crystallizes upon addition of cold ether. If not, purify via short-path silica chromatography.

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Protocol A (Imine-Anhydride) | Protocol B (Organocatalytic) | Protocol C (Formylpiperidine) |

| Primary Utility | Library generation, racemic scaffolds | Asymmetric synthesis, complex cores | Rapid access to 5,6,7,8-THI |

| Key Reagents | Maleic Anhydride, Cyclic Imine | HyperBTM, Pyrrolyl-acetic acid | 2-Formylpiperidine, Meldrum's Acid |

| Atom Economy | High (Addition reaction) | Moderate (Loss of PivOH) | High (Condensation - H2O) |

| Scalability | Excellent (Gram to Kg) | Low (mg to gram) | Good (Gram scale) |

| Stereocontrol | Low (Diastereoselective only) | High (Enantioselective) | Low (Thermodynamic control) |

Troubleshooting Guide

-

Issue: Hydrolysis of the Product.

-

Cause: The 1,3-dione (imide) ring is susceptible to hydrolysis in basic aqueous media.

-

Solution: Avoid strong bases during workup. Use phosphate buffers (pH 6-7) or non-aqueous workups. Store compounds in a desiccator.

-

-

Issue: Low Conversion in Protocol A.

-

Cause: Wet solvent or reversible reaction.

-

Solution: Use a Dean-Stark trap to remove water azeotropically. Ensure toluene is freshly distilled over Na/Benzophenone.

-

-

Issue: Racemization in Protocol B.

-

Cause: High temperature or prolonged reaction time.

-

Solution: Strictly maintain -78°C during the enolate formation and addition steps. Quench immediately upon completion.

-

References

-

Isothiourea-catalysed enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives. Chemical Science, 2013. [Link]

-

Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 2015. [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 2016. [Link]

-

Reactions of cyclic anhydrides. Part XXII. Direct synthesis of N-aryl-α-(2,3,4,5-tetrahydro-2-imino-4-oxo-1,3-thiazole-5-yl)acetic acid and its derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1991. (Context on Anhydride-Imine reactivity). [Link]

-

Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. Molecules, 2024. [Link]

Sources

Application Note: Tetrahydro-indolizine-1,3-dione Scaffolds in Crop Protection

Executive Summary

Tetrahydro-indolizine-1,3-dione derivatives represent a potent class of Protoporphyrinogen Oxidase (PPO) inhibitors (Group 14 herbicides). Unlike traditional photosystem II inhibitors, these bicyclic diones induce rapid, light-dependent necrosis by hijacking the plant's own chlorophyll biosynthesis pathway.

This guide provides a comprehensive technical workflow for researchers developing these scaffolds. It covers the molecular mechanism of action , synthetic accessibility , bioassay protocols , and formulation strategies required to translate a raw chemical scaffold into a viable crop protection product.

Mechanism of Action (MOA): The "Protox" Pathway

The this compound moiety functions as a structural mimic of the protoporphyrinogen IX transition state. By competitively inhibiting PPO in the chloroplast, it forces an accumulation of the substrate (Protoporphyrinogen IX), which leaks into the cytoplasm and oxidizes to Protoporphyrin IX (PPIX). PPIX is a potent photosensitizer; upon exposure to sunlight, it generates singlet oxygen (

Visualization: The PPO "Death Cascade"

The following diagram illustrates the specific interruption point and the subsequent lethal oxidative burst.

Figure 1: Mechanism of Action.[1][2][3] The herbicide blocks PPO, diverting the substrate into a cytoplasmic "suicide pathway" triggered by light.

Application Note: Synthesis & Structural Optimization

For drug development professionals, accessing the scaffold efficiently is critical for Structure-Activity Relationship (SAR) studies. The core this compound structure is typically accessed via condensation or cycloaddition.

Synthetic Route: Anhydride Condensation

The most scalable industrial route involves the condensation of a cyclic anhydride with a substituted amino-heterocycle or aniline.

-

Precursor: 3,4,5,6-Tetrahydrophthalic anhydride (or substituted variants).

-

Reactant: Substituted aniline or heterocyclic amine (e.g., amino-benzoxazinone).

-

Conditions: Glacial acetic acid (reflux) or propionic acid.

-

Yield Target: >85%.

Critical SAR Insight: The "N-phenyl" or "N-heteroaryl" tail dictates crop selectivity. Adding a fluorine atom at the para position of the phenyl ring often enhances lipophilicity and uptake, while ester groups (e.g., propargyl esters) can act as pro-herbicide handles, cleaved in planta to improve phloem mobility.

Protocol 1: In Vitro Enzyme Inhibition Assay (High-Throughput)

Purpose: To determine the

Reagents

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 10% Glycerol.

-

Substrate: Protoporphyrinogen IX (freshly prepared via sodium amalgam reduction of Protoporphyrin IX).

-

Assay Buffer: 100 mM Tris-HCl (pH 7.3), 5 mM DTT, 1 mM EDTA.

-

Stop Solution: Methanol:0.1N HCl (9:1 v/v).

Workflow

-

Enzyme Isolation: Homogenize 10g of etiolated (dark-grown) corn or pigweed shoots in Extraction Buffer. Centrifuge at 10,000g for 20 min. Use the supernatant (mitochondrial/plastid fraction).

-

Incubation:

-

In a black 96-well plate, add 160 µL Assay Buffer.

-

Add 20 µL Candidate Compound (dissolved in acetone, varying concentrations).

-

Add 20 µL Enzyme Extract. Incubate 15 min at 25°C.

-

-

Reaction: Initiate by adding 20 µL Substrate (Protogen IX, approx 5 µM final).

-

Monitoring: Incubate for 30-60 min at 30°C in the dark.

-

Termination & Readout: Stop reaction with 200 µL Stop Solution. Measure fluorescence of the product (Protoporphyrin IX) at Ex: 405 nm / Em: 630 nm .

Validation Criteria:

-

Positive Control: Flumioxazin (

nM). -

Negative Control: Acetone blank (0% inhibition).

-

Z-Factor: Must be >0.5 for reliable screening.

Protocol 2: In Vivo Greenhouse Screening

Purpose: To evaluate whole-plant efficacy, systemicity, and crop safety (selectivity).

Experimental Setup

-

Target Weeds: Amaranthus retroflexus (Pigweed), Abutilon theophrasti (Velvetleaf), Setaria viridis (Green Foxtail).

-

Crops: Soybean (Glycine max), Corn (Zea mays).

-

Soil: Sandy loam (pH 6.5, 2% organic matter).

Treatment Regimens

| Application Type | Timing | Spray Volume | Adjuvant |

| Pre-Emergence (PRE) | Day 0 (Soil surface) | 400 L/ha | None |

| Post-Emergence (POST) | Day 14 (2-3 leaf stage) | 200 L/ha | 0.25% v/v Non-ionic Surfactant (NIS) |

Step-by-Step Methodology

-

Sowing: Plant seeds in 10 cm pots. Maintain at 25°C/20°C (day/night) with 14h photoperiod.

-

Formulation Preparation: Dissolve technical grade compound in acetone/water (1:1) with 0.1% Tween 80. Prepare serial dilutions equivalent to 12.5, 25, 50, and 100 g ai/ha (active ingredient per hectare).

-

Application: Use a track sprayer calibrated to deliver the specified volume at 200 kPa pressure.

-

Assessment:

-

Visual Scoring (0-100%): Performed at 7, 14, and 21 Days After Treatment (DAT).

-

0%: No effect.

-

100%: Complete necrosis/death.

-

Symptoms: Look specifically for "bronzing," leaf crinkling, and rapid desiccation (classic PPO symptoms).

-

Data Analysis Template

Summarize data to calculate

| Compound | Rate (g ai/ha) | Pigweed Control (%) | Velvetleaf Control (%) | Soybean Injury (%) |

| Test Cmpd A | 50 | 95 | 88 | 5 |

| Test Cmpd A | 25 | 80 | 65 | 0 |

| Flumioxazin | 25 | 98 | 90 | 2 |

| Control | 0 | 0 | 0 | 0 |

Formulation & Stability Strategy

PPO inhibitors are typically lipophilic (LogP > 3). Poor solubility leads to crystallization on the leaf surface, reducing efficacy.

Recommended Formulation: Emulsifiable Concentrate (EC)

-

Active Ingredient: 10-20% w/v.

-

Solvent: Aromatic 200 (Naphthalene depleted) or Methyl Oleate (greener alternative).

-

Emulsifiers:

-

Calcium dodecylbenzene sulfonate (Anionic) - 3%.

-

Tristyrylphenol ethoxylate (Non-ionic) - 5%.

-

-

Stabilizer: Epoxidized soybean oil (1%) to prevent hydrolytic degradation of the dione ring.

Stability Stress Test: Store formulation at 54°C for 2 weeks. Analyze by HPLC. Degradation must be <5% to meet FAO standards.

References

-

Huang, M., et al. (2009). "Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group."[4][5] Journal of Agricultural and Food Chemistry, 57(20), 9585-9592.[6][5] Link

-

Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors." Hayes' Handbook of Pesticide Toxicology, 1733-1751. Link

-

Bayer CropScience. (1990s). "2-phenyl-tetrahydro-indolizine-1,3-dione derivatives as herbicides."[2] Patent Literature Review. (Contextual reference based on search results).

-

Hao, G. F., et al. (2011). "Computational structure-based design of novel protoporphyrinogen oxidase inhibitors." Journal of Chemical Information and Modeling, 51(10), 2560-2571. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the In Vitro Biological Evaluation of Tetrahydro-indolizine-1,3-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide provides a comprehensive framework for the initial in vitro biological evaluation of a novel series of compounds: Tetrahydro-indolizine-1,3-dione derivatives. The protocols herein are designed to establish a foundational biological profile, encompassing preliminary physicochemical characterization, cytotoxicity assessment, and functional screening for potential anti-inflammatory and anticancer properties. The emphasis is placed not only on the procedural steps but also on the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively.

Foundational Strategy: A Phased Approach to In Vitro Evaluation

A successful in vitro evaluation campaign for novel chemical entities (NCEs) follows a logical, tiered progression. This approach ensures that resources are spent on compounds with the highest potential for success while systematically gathering crucial data points. Early-stage drug discovery relies heavily on robust in vitro assays to profile compounds, optimize lead candidates, and mitigate the risk of late-stage attrition due to unforeseen toxicity or poor pharmacokinetic properties[4][5][6]. Our evaluation strategy is built on this principle.

The workflow begins with an assessment of fundamental physicochemical properties, which are critical determinants of a compound's "drug-likeness" and behavior in biological assays[7][8]. This is followed by a mandatory cytotoxicity screen to determine the concentration window for subsequent functional assays. Only compounds that pass this initial stage are advanced to more specific, mechanism-of-action studies.

Figure 1: Phased workflow for in vitro evaluation of novel derivatives.

Phase 1A: Essential Physicochemical & Early ADME Profiling

Expertise & Experience: Before any cell-based assay, understanding a compound's basic properties is paramount. Poor solubility can lead to false negatives or artifactual results in high-throughput screens, while high lipophilicity can be associated with toxicity and non-specific binding[5][7]. Assessing these parameters early is a critical step for successful drug development[9][10].

Core Assays:

-

Aqueous Solubility: Determines the maximum concentration of a compound that can be dissolved in an aqueous buffer. This is crucial for preparing accurate dosing solutions for in vitro assays. Kinetic solubility is often used in early discovery for its high-throughput nature[7].

-

Lipophilicity (LogD): Measures the compound's distribution between an organic (octanol) and aqueous phase at a physiological pH. LogD influences membrane permeability, protein binding, and overall pharmacokinetic behavior[5][10].

-

Chemical Stability: Assesses the compound's stability in the assay buffer and medium over the time course of the experiment to ensure the observed effects are due to the compound itself and not a degradation product.

| Parameter | Method | Importance | Desirable Range (Rule of Thumb) |

| Kinetic Solubility | Nephelometry or Turbidimetry | Ensures compound remains in solution during assays, preventing false negatives.[7] | > 50 µM |

| Lipophilicity | Shake-flask or HPLC-based | Predicts absorption, permeability, and potential for non-specific binding.[10] | LogD (pH 7.4) between 1 and 3 |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of free drug available to exert a biological effect.[10] | Moderate (Variable, but <99% is often preferred) |

Table 1: Key physicochemical parameters for initial compound profiling.

Phase 1B: Cytotoxicity and Cell Viability Assessment

Trustworthiness: The goal of this phase is to establish the concentration-dependent effect of the derivatives on cell viability. This is a mandatory first step to distinguish between a specific biological effect (e.g., anti-inflammatory) and general toxicity[4][11]. The MTT assay is a robust, widely used colorimetric method for this purpose[12][13].

Principle of the MTT Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product[12][14]. The amount of formazan produced is directly proportional to the number of living cells[15].

Protocol: MTT Cytotoxicity Assay

Materials:

-

This compound derivatives (stock solutions in DMSO)

-

Selected cell lines (e.g., HeLa for cancer, RAW 264.7 for inflammation studies, HEK293 for non-cancerous control)[16]

-

96-well flat-bottom sterile plates

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader (absorbance at 570 nm)

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay protocol.

Step-by-Step Methodology:

-

Cell Seeding: Harvest cells and adjust the density to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL (1 x 10⁴ cells) into each well of a 96-well plate[16]. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a concentrated stock (e.g., 10 mM in DMSO). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated cells" and "vehicle control" (medium with 0.5% DMSO)[16].

-

Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well[16][17].

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-